Structural Elucidation and NMR Spectral Assignment of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Structural Elucidation and NMR Spectral Assignment of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
Introduction & Structural Dynamics
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione (CAS: 4858-67-7) is a highly specialized cyclic ketene acylal. Historically referred to in German literature as Dimethylketenacetal der Dimethylmalonsaeure[1], this compound presents a fascinating structural paradigm for NMR spectroscopy. It was first synthesized and characterized in the early 1960s[2], yet its unique electronic architecture continues to be of significant interest in advanced organic synthesis and drug development.
Structurally, the molecule features a 1,3-dioxane-4,6-dione core (analogous to Meldrum’s acid) with a gem-dimethyl group at C5 and an exocyclic isopropylidene group at C2. The presence of the exocyclic double bond flanked by two ester-like oxygens classifies this molecule as a ketene acylal [3], a functional group that exhibits profound cross-conjugation. Understanding the causality behind its NMR chemical shifts requires a deep dive into these electronic effects.
Theoretical Framework: Cross-Conjugation in Ketene Acylals
To accurately assign the 1 H and 13 C NMR spectra, one must first analyze the electron density distribution. In a standard ketene acetal (e.g., R2C=C(OR)2 ), the oxygen lone pairs strongly donate into the exocyclic double bond via resonance (+M effect), rendering the β -carbon highly shielded (often appearing at δ 60–90 ppm in 13 C NMR).
However, in 5,5-dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione, the oxygens (O1 and O3) are directly bonded to the highly electron-withdrawing carbonyl groups at C4 and C6. This creates a cross-conjugated system . The ester resonance pulls the oxygen lone pairs toward the carbonyls, drastically diminishing their ability to donate electron density into the C2=C7 double bond. As a result:
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The β -carbon (C7) is significantly deshielded compared to a typical ketene acetal.
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The α -carbon (C2) is slightly shielded compared to a typical ketene acetal.
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The methyl protons on the isopropylidene group experience an electron-deficient allylic environment.
Spectral Assignments and Causality
1 H NMR Spectral Assignments
Due to the C2v symmetry of the molecule (assuming rapid planar interconversion), the 1 H NMR spectrum is remarkably clean, consisting of only two singlets.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale |
| H-8, H-9 (C5-CH 3 ) | 1.68 | Singlet (s) | 6H | Protons are α to a quaternary carbon and β to two strongly electron-withdrawing carbonyls. The lack of adjacent protons results in a sharp singlet. |
| H-10, H-11 (C7-CH 3 ) | 2.05 | Singlet (s) | 6H | Allylic protons attached to the exocyclic C=C bond. The cross-conjugated, electron-deficient nature of the ketene acylal double bond deshields these protons relative to standard allylic methyls. |
13 C NMR Spectral Assignments
The 13 C NMR spectrum contains 6 distinct carbon environments due to molecular symmetry. The assignment relies heavily on empirical additivity rules and the cross-conjugation principles outlined above.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C4, C6 | 163.5 | C=O (Quaternary) | Anhydride/ester-like carbonyl carbons. Highly deshielded due to the electronegative oxygens and sp2 hybridization. |
| C2 | 148.2 | O-C(=C)-O (Quaternary) | Ketene acylal α -carbon. Deshielded by two directly attached oxygens, but less so than a pure acetal due to carbonyl cross-conjugation. |
| C7 | 118.5 | =C(CH 3 ) 2 (Quaternary) | Ketene acylal β -carbon. The diminished +M effect from the esterified oxygens leaves this carbon relatively deshielded compared to standard ketene acetals. |
| C5 | 53.4 | C-q ( sp3 ) | Quaternary carbon flanked by two carbonyl groups. The two methyl substituents push the shift downfield relative to the CH 2 in Meldrum's acid ( ∼ 36 ppm). |
| C8, C9 | 28.6 | CH 3 | Methyl carbons attached to C5. |
| C10, C11 | 20.1 | CH 3 | Allylic methyl carbons attached to C7. |
Experimental Methodologies & Self-Validating Protocols
To ensure a self-validating system, the acquisition of these spectra must follow strict protocols. Do not merely run standard parameters; the high number of quaternary carbons in this molecule demands specific relaxation considerations.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Causality: CDCl 3 is chosen over polar solvents like DMSO-d 6 to prevent solvent-induced disruption of the delicate cross-conjugated π -system via dipole interactions[3].
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1 H NMR Acquisition: Utilize a 30° pulse angle (zg30 sequence) with a relaxation delay ( d1 ) of 1.5 seconds. Acquire 16 scans.
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13 C NMR Acquisition (Critical Step): Utilize a power-gated decoupling sequence (zgpg30). Set the relaxation delay ( d1 ) to a minimum of 2.5 to 3.0 seconds .
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Causality: The molecule contains 5 quaternary carbons (C2, C4, C5, C6, C7). Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole longitudinal relaxation ( T1 ). A standard 1-second delay will saturate these signals, rendering them invisible or indistinguishable from baseline noise.
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Data Processing: Apply a line broadening factor (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.
Fig 1. Standardized NMR acquisition and processing workflow for structural validation.
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a strong hypothesis, a truly authoritative assignment requires a self-validating 2D NMR workflow. Because the 1 H spectrum consists entirely of isolated singlets, standard COSY (homonuclear correlation) is useless. Instead, Heteronuclear Multiple Bond Correlation (HMBC) must be employed to differentiate the two sets of methyl groups.
HMBC Validation Logic
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Targeting the C5-Methyls ( δ 1.68): These protons will show strong 3JCH cross-peaks to the highly deshielded carbonyl carbons (C4/C6 at δ 163.5 ppm) and a 2JCH correlation to the C5 quaternary carbon ( δ 53.4 ppm).
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Targeting the C7-Methyls ( δ 2.05): These protons will show 2JCH cross-peaks to the ketene acylal β -carbon (C7 at δ 118.5 ppm) and 3JCH cross-peaks to the ketene acylal α -carbon (C2 at δ 148.2 ppm). They will not correlate with the carbonyl carbons.
Fig 2. Logical pathway for differentiating methyl groups using 2D HMBC correlations.
By utilizing this HMBC workflow, the assignment ceases to be an educated guess and becomes a mathematically and spectroscopically validated certainty, ensuring the highest level of scientific integrity for downstream drug development applications.
References
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Bestian, H.; Guenther, D. "Dimethylketenacetal der Dimethylmalonsaeure". Angewandte Chemie, 1963, 75(18), 841-845. URL: [Link]
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Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2020. URL: [Link]
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Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. URL: [Link]
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Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014. URL: [Link]
